![molecular formula C22H22O6 B2435780 Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate CAS No. 869079-85-6](/img/structure/B2435780.png)
Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate is a chemical compound that belongs to the class of chromenones. It is commonly used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
Isochroman Derivatives and Crystal Structure
Research by Palusiak et al. (2004) on similar compounds like Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate, namely methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, reveals interesting crystal structural properties. The study highlights the tendency of these compounds to crystallize in chiral space groups, indicating potential applications in material science and crystallography (Palusiak et al., 2004).
Synthesis and Antibacterial Activity
A study conducted by Parameshwarappa et al. (2009) involves the synthesis of compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, which is structurally related to the chemical . This research is significant in exploring the antibacterial and antifungal properties of these compounds, suggesting potential applications in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Novel Synthons for Synthesis of Terphenyls
The work of Ram and Goel (1996) on 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one, a compound closely related to the Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate, highlights its use as a synthon for synthesizing 1,3-terphenyls from aryl ketones. This suggests its potential application in organic synthesis and the pharmaceutical industry (Ram & Goel, 1996).
Propriétés
IUPAC Name |
propan-2-yl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)27-20(23)12-26-17-9-10-18-14(3)21(22(24)28-19(18)11-17)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBMLPYVDDQUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
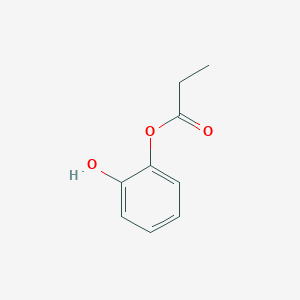
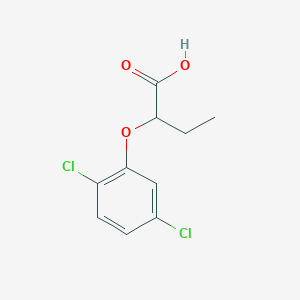
![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)
![1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2435706.png)
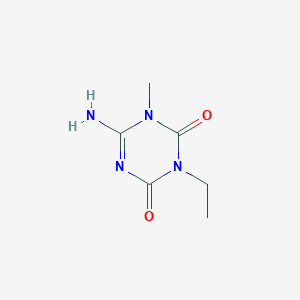
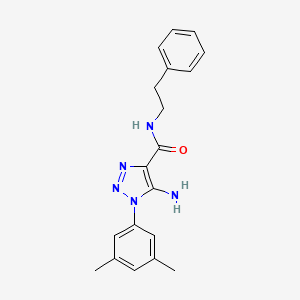
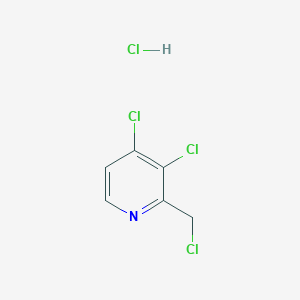
![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)
![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)
![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)